molecular formula C25H45N6O8-3 B1201649 desferrioxamine B(3-)

desferrioxamine B(3-)

Cat. No. B1201649
M. Wt: 557.7 g/mol
InChI Key: ZTZKLNOYBOAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desferrioxamine B(3-) is a hydroxamic acid anion resulting from the removal of a proton from each of the hydroxamic acid groups of desferrioxamine B It has a role as a siderophore. It is a conjugate base of a desferrioxamine B.

Scientific Research Applications

Biosynthesis in Streptomyces Coelicolor

Desferrioxamine B, part of the tris-hydroxamate siderophores family, is known for its strong complex formation with ferric iron. A study identified a cluster of genes (desA-D) in Streptomyces coelicolor M145 that directs the biosynthesis of desferrioxamine, offering insights into a distinct family of siderophore biosynthesis pathways (Barona-Gómez et al., 2004).

Chelation Properties

Desferrioxamine B exhibits a strong affinity for ferric ions, forming stable complexes. This property has been explored in various contexts, including the chelation of ferrous sulphate solutions (Goodwin & Whitten, 1965).

Chemical Biology Developments

Advancements in chemical biology have revealed nuances in the biosynthesis of Desferrioxamine B and its potential applications in new drug development and radiometal imaging agents. These discoveries underline the diverse applications of this bacterial metabolite (Codd et al., 2017).

Marine Bacterium Siderophore

A marine bacterium from the genus Vibrio was found to produce a siderophore, desferrioxamine G, similar to Desferrioxamine B. This finding suggests a broader role of desferrioxamines in the marine ecosystem and their potential impact on iron bioavailability in marine environments (Martinez et al., 2001).

Role in Tissue Protection

Desferrioxamine has been investigated for its role in protecting against tissue damage through its ability to inhibit iron-dependent free radical reactions. This has implications in the understanding of its protective action in various human diseases (Halliwell, 1989).

Induction of Delayed Tolerance Against Cerebral Ischemia

Research has shown that Desferrioxamine can induce tolerance against focal cerebral ischemia, potentially offering a novel approach for therapeutic intervention in situations where ischemia can be anticipated (Prass et al., 2002).

Promotion of Osteogenesis

A study has demonstrated the role of Desferrioxamine in promoting osteogenesis through beta-catenin signaling, which is significant for understanding its impact on bone mineralization and differentiation of mesenchymal stem cells (Qu et al., 2008).

properties

IUPAC Name

N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h2-20,26H2,1H3,(H,27,33)(H,28,34)/q-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZKLNOYBOAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N6O8-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

desferrioxamine B(3-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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